molecular formula C9H10N2O2 B2731919 methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1823187-98-9

methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2731919
CAS No.: 1823187-98-9
M. Wt: 178.191
InChI Key: OAZALAMPWNSIDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction is typically carried out under acidic or basic conditions, with catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and environmental impact .

Comparison with Similar Compounds

Uniqueness: Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 2-position enhances its reactivity and potential for further functionalization, making it a versatile scaffold for various applications .

Properties

IUPAC Name

methyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZALAMPWNSIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=CC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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